Tridecafluoroheptanoyl chloride
Overview
Description
Tridecafluoroheptanoyl chloride is a useful research compound. Its molecular formula is C7ClF13O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
In terms of safety, Perfluoroheptanoyl chloride is classified as a strong acid and can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . It’s also classified as Acute Tox. 4 H302 and Skin Corr. 1B H314 according to CLP criteria .
Biochemical Analysis
Biochemical Properties
Tridecafluoroheptanoyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s high electronegativity and hydrophobicity, resulting from the presence of fluorine atoms, enable it to form strong interactions with hydrophobic regions of proteins and enzymes. These interactions can lead to alterations in the conformation and activity of these biomolecules. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound can interact with membrane proteins, affecting their function and stability .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. Its interaction with cell membranes can disrupt membrane integrity and fluidity, leading to altered cell signaling pathways and gene expression. The compound’s ability to modulate enzyme activity can also impact cellular metabolism, as key metabolic enzymes may be inhibited or activated. In some cases, this compound has been observed to induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression profiles. These cellular effects can ultimately influence cell function, proliferation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorinated structure allows it to form strong non-covalent interactions with hydrophobic regions of proteins and enzymes. This binding can lead to conformational changes in the target biomolecules, affecting their activity and function. For example, this compound can inhibit the activity of serine proteases by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in chronic oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and disruption of cellular processes become more pronounced. High doses of this compound can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed in animal studies, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites by modulating enzyme activity and gene expression. These changes in metabolic pathways can have downstream effects on cellular function and overall organismal health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich regions. Specific transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and concentration. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain cellular compartments or tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes. For example, this compound may target mitochondrial enzymes, affecting energy production and metabolic activity. The compound’s localization can also impact its stability and degradation, as different cellular compartments may have varying conditions that influence its chemical properties .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVCTQMGIVZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382154 | |
Record name | Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52447-22-0 | |
Record name | Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroheptanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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